molecular formula C16H29F3O2 B166803 7,7,16-Trifluorohexadecanoic acid CAS No. 127947-16-4

7,7,16-Trifluorohexadecanoic acid

Cat. No.: B166803
CAS No.: 127947-16-4
M. Wt: 310.39 g/mol
InChI Key: FBKIDJHQJKMPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7,16-Trifluorohexadecanoic acid (C₁₆H₂₉F₃O₂) is a fluorinated derivative of palmitic acid (hexadecanoic acid), modified by the substitution of three fluorine atoms: two as a gem-difluoro group at the C-7 position and one at the terminal C-16 position (omega position) . This structural modification aims to enhance metabolic stability, particularly by blocking β-oxidation—a key pathway for fatty acid catabolism—while retaining utility in medical imaging via fluorine-18 (¹⁸F) radiolabeling .

The compound is synthesized through a convergent approach involving halofluorination and alkylation of intermediates derived from 9-decenal, followed by fluoride ion displacement of a trifluoromethanesulfonate group . Its development is driven by applications in positron emission tomography (PET) imaging to study myocardial metabolism .

Properties

CAS No.

127947-16-4

Molecular Formula

C16H29F3O2

Molecular Weight

310.39 g/mol

IUPAC Name

7,7,16-trifluorohexadecanoic acid

InChI

InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21)

InChI Key

FBKIDJHQJKMPOC-UHFFFAOYSA-N

SMILES

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF

Canonical SMILES

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF

Other CAS No.

127947-16-4

Synonyms

7,7,16-trifluorohexadecanoic acid
7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16
7,7,16-trifluoropalmitic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Features

The table below compares 7,7,16-trifluorohexadecanoic acid (II) with its closest analogs:

Compound Molecular Formula Substituent Positions Key Metabolic Features Heart Uptake (vs. Palmitic Acid) Clearance Rate (Heart)
Palmitic acid C₁₆H₃₂O₂ None Fully metabolized via β-oxidation 100% (baseline) Rapid
16-Fluoropalmitic acid (III) C₁₆H₃₁FO₂ C-16 (terminal F) Terminal F susceptible to ω-oxidation; rapid defluorination 65% at 2 min Faster than palmitate
6,6,16-Trifluorohexadecanoic acid (I) C₁₆H₂₉F₃O₂ gem-F at C-6, F at C-16 β-oxidation blocked at C-6; moderate retention in heart 30% at 2 min Slower than III
This compound (II) C₁₆H₂₉F₃O₂ gem-F at C-7, F at C-16 β-oxidation blocked at C-7; similar retention to I but higher defluorination 30% at 2 min Similar to I

Key Findings from Comparative Studies

Metabolic Stability :

  • The gem-difluoro groups at C-6 (I) or C-7 (II) effectively hinder β-oxidation, as shown in rat studies . However, the terminal fluorine at C-16 undergoes ω-oxidation, releasing fluoride ions and leading to bone accumulation—a limitation for imaging .
  • Both I and II exhibit reduced myocardial uptake (~30% of palmitic acid) due to altered lipophilicity and steric effects from fluorine substitution .

Tissue Distribution :

  • 16-Fluoropalmitic acid (III) shows higher initial heart uptake (65%) but rapid clearance, while I and II have lower uptake but slower clearance, suggesting partial metabolic resistance .
  • Bone uptake of ¹⁸F-labeled I and II is significant (~15–20% of administered dose at 60 min), indicating metabolic defluorination .

Synthetic Efficiency :

  • Radiochemical yields for ¹⁸F-labeled I and II range from 3–34% (decay-corrected), with synthesis completed in 90 minutes—a critical factor for clinical use given ¹⁸F’s short half-life (110 min) .

Comparison with Other Fluorinated Fatty Acids

  • Long-Chain Perfluoroalkyl Acids (PFAAs): Compounds like tricosafluorododecanoic acid (C₁₂F₂₃COOH) and pentacosafluorotridecanoic acid (C₁₃F₂₅COOH) are environmentally persistent and toxic, unlike I and II, which are designed for medical use .
  • 4,4,16-Trifluorohexadecanoic Acid: Substitution at C-4 (vs. C-7 in II) may alter membrane permeability but lacks comparative biodistribution data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.